molecular formula C15H24BNO4S B2488144 (S)-N-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)methanesulfonamide CAS No. 1628013-41-1

(S)-N-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)methanesulfonamide

Cat. No. B2488144
CAS RN: 1628013-41-1
M. Wt: 325.23
InChI Key: JOVVENXINXWUCB-NSHDSACASA-N
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Description

(S)-N-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C15H24BNO4S and its molecular weight is 325.23. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and crystal structure of derivatives containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group have been studied, highlighting the relevance of these compounds in chemical synthesis and molecular structure analysis. These studies involve confirming structures through FTIR, NMR, mass spectrometry, and X-ray diffraction, and performing conformational analyses using density functional theory (DFT) (Huang et al., 2021).

Molecular Structure and Electrostatic Potential

  • Investigations into the molecular electrostatic potential and frontier molecular orbitals of compounds with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, using DFT, provide insights into their physicochemical properties. This is crucial for understanding the chemical behavior and potential applications of these molecules (Huang et al., 2021).

Application in Boron Chemistry

  • Compounds with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group are essential in boron chemistry, particularly in the context of borylation reactions and the synthesis of boronic acid esters. This has significant implications for the development of novel boron-containing compounds with potential applications in various fields, including materials science and pharmaceuticals (Takagi & Yamakawa, 2013).

Potential for Creating Novel Compounds

  • The versatility of the tetramethyl-dioxaborolan-2-yl group in facilitating the creation of a wide range of novel compounds is underscored by studies exploring different substitution reactions and the resulting molecular structures. This is important for advancing synthetic chemistry and discovering new molecules with unique properties (Coombs et al., 2006).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, in a Suzuki-Miyaura cross-coupling reaction, the boronic ester would react with a halide or pseudohalide in the presence of a base and a palladium catalyst .

Safety and Hazards

Like all chemicals, boronic esters should be handled with care. They may cause skin and eye irritation, and may be harmful if swallowed or inhaled .

properties

IUPAC Name

N-[(1S)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO4S/c1-11(17-22(6,18)19)12-7-9-13(10-8-12)16-20-14(2,3)15(4,5)21-16/h7-11,17H,1-6H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVVENXINXWUCB-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[C@H](C)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1628013-41-1
Record name N-[(1S)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]methanesulfonamide
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